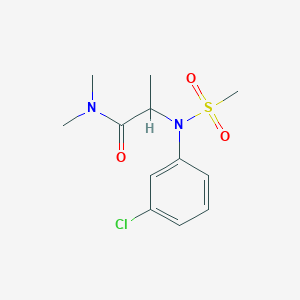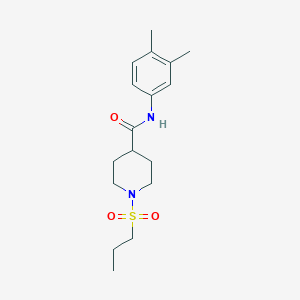
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent inhibitor of plant and animal plasma membrane H+-ATPases, which are crucial for maintaining the pH gradient across the cell membrane. DPPU has been shown to be effective in inhibiting the growth of various plant and animal cells, making it a promising candidate for use in research applications.
Mécanisme D'action
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea works by inhibiting the activity of plasma membrane H+-ATPases, which are crucial for maintaining the pH gradient across the cell membrane. This leads to the inhibition of cell growth and proliferation, as well as the induction of stress responses. This compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase and acetylcholinesterase, which may contribute to its overall mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of plasma membrane H+-ATPases, the induction of stress responses, and the inhibition of cell growth and proliferation. This compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase and acetylcholinesterase, which may contribute to its overall effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea in lab experiments is its potency and specificity for plasma membrane H+-ATPases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which may need to be carefully monitored in experimental settings.
Orientations Futures
There are many potential future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea, including the development of more specific and potent inhibitors of plasma membrane H+-ATPases, the investigation of its potential applications in cancer therapy, and the exploration of its effects on other physiological processes. Additionally, further studies may be needed to better understand the potential toxicity and off-target effects of this compound, and to optimize its use in experimental settings.
Méthodes De Synthèse
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with diethyl ethynylmalonate, followed by reaction with urea. Another method involves the reaction of 3,4-dimethoxyphenyl isocyanate with diethyl propargylmalonate, followed by reaction with urea. These methods have been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in various scientific fields, including plant physiology, animal physiology, and cancer research. In plant physiology, this compound has been shown to inhibit the activity of plasma membrane H+-ATPases, leading to the inhibition of root elongation and the induction of stress responses. In animal physiology, this compound has been shown to inhibit the activity of plasma membrane H+-ATPases in various tissues, leading to the inhibition of cell growth and proliferation. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for use in cancer therapy.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-6-16(7-2,8-3)18-15(19)17-12-9-10-13(20-4)14(11-12)21-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGSDVMMCDIZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B5339541.png)
![(3S*,5S*)-1-[(isopropylthio)acetyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5339545.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5339551.png)
![N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5339559.png)
![1-(4-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5339567.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339583.png)

![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)